ピペロノナリン

概要

科学的研究の応用

Pipernonaline has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

Industry: Utilized in the development of biopesticides due to its insecticidal properties.

作用機序

ピペロナリンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症作用: プロ炎症性サイトカインの産生を阻害し、炎症性酵素の活性を低下させます。

抗腫瘍作用: ピペロナリンは、ミトコンドリア膜電位を破壊し、細胞増殖を阻害することにより、癌細胞のアポトーシスを誘導します.

殺虫作用: 昆虫の神経系に影響を与え、麻痺と死を引き起こします.

類似化合物:

ピペリン: ブラックペッパーに見られる別のピペリジンアルカロイドで、同様の抗炎症および抗腫瘍特性があります。

ピペラニン: 殺虫活性を持つ関連化合物です。

ピペロオクタデカルジジン: 殺虫および殺ダニ特性を持つ別のピペリジンアルカロイド

ピペロナリンの独自性: ピペロナリンは、抗炎症、抗腫瘍、殺虫特性を組み合わせている点でユニークです。癌細胞の増殖を阻害し、炎症を軽減する能力により、医学研究において貴重な化合物となっています。

生化学分析

Biochemical Properties

Pipernonaline plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage within cells. Additionally, Pipernonaline has shown inhibitory effects on certain enzymes like cyclooxygenase, which is involved in inflammatory pathways . The compound’s ability to modulate these enzymes highlights its potential as an anti-inflammatory agent.

Cellular Effects

Pipernonaline exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . In neuronal cells, Pipernonaline has demonstrated neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, Pipernonaline affects gene expression by modulating the activity of transcription factors involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of Pipernonaline involves its interaction with various biomolecules at the cellular level. Pipernonaline binds to specific receptors and enzymes, leading to the inhibition or activation of their functions . For instance, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, Pipernonaline induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and activating the intrinsic apoptotic pathway . The compound also modulates gene expression by influencing the activity of transcription factors such as NF-κB and AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pipernonaline have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, Pipernonaline has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in animal models have demonstrated that Pipernonaline can maintain its therapeutic effects, such as improved cognitive function and reduced tumor growth, over extended periods .

Dosage Effects in Animal Models

The effects of Pipernonaline vary with different dosages in animal models. At low to moderate doses, Pipernonaline has shown beneficial effects, such as reduced inflammation, improved cognitive function, and inhibition of tumor growth . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of Pipernonaline while minimizing its potential toxicity .

Metabolic Pathways

Pipernonaline is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes facilitate the excretion of Pipernonaline and its metabolites from the body . Additionally, Pipernonaline influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase and pyruvate kinase . These effects on metabolic pathways contribute to the compound’s overall biological activity .

Transport and Distribution

Pipernonaline is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, Pipernonaline can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for its biological activity, as it allows Pipernonaline to interact with target biomolecules and exert its effects . The distribution of Pipernonaline within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of Pipernonaline plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Pipernonaline can also translocate to the nucleus, where it modulates gene expression by influencing the activity of transcription factors . Additionally, the compound’s localization in the mitochondria allows it to regulate mitochondrial function and oxidative stress responses . Post-translational modifications, such as phosphorylation and acetylation, may also influence the subcellular localization and activity of Pipernonaline .

準備方法

合成経路と反応条件: ピペロナリンはいくつかの方法で合成できます。一般的なアプローチの1つは、メタノールなどの溶媒を使用して、Piper longumの果実から化合物を抽出することです。 抽出プロセスには、カラムクロマトグラフィーなどの精製ステップが続き、ピペロナリンが単離されます .

工業的生産方法: ピペロナリンの工業的生産は、通常、Piper longumの果実からの大規模抽出を伴います。プロセスには以下が含まれます。

還流抽出: メタノールなどの溶媒を使用して化合物を抽出します。

超音波抽出: 抽出効率を高めるために超音波を使用します。

超臨界流体抽出: 二酸化炭素などの超臨界流体を使用して、高純度のピペロナリンを抽出します.

化学反応の分析

反応の種類: ピペロナリンは、以下を含むさまざまな化学反応を起こします。

酸化: ピペロナリンは酸化されて、さまざまな酸化誘導体になる可能性があります。

還元: 還元反応は、ピペロナリンを、さまざまな生物活性を持つ還元形に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、酸化誘導体、還元形、および生物活性が変化した置換ピペロナリン化合物があります .

4. 科学研究への応用

ピペロナリンは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Piperine: Another piperidine alkaloid found in black pepper with similar anti-inflammatory and antitumor properties.

Piperanine: A related compound with insecticidal activity.

Piperoctadecalidine: Another piperidine alkaloid with insecticidal and acaricidal properties

Uniqueness of Pipernonaline: Pipernonaline is unique due to its combination of anti-inflammatory, antitumor, and insecticidal properties. Its ability to inhibit cancer cell growth and reduce inflammation makes it a valuable compound for medical research.

特性

IUPAC Name |

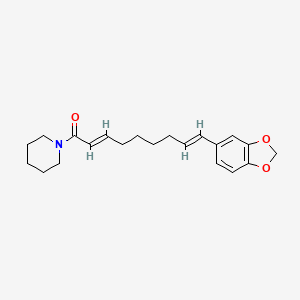

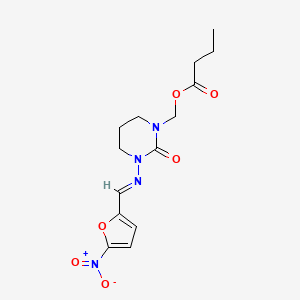

(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGRWSJBLGIBF-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88660-10-0 | |

| Record name | Pipernonaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 88660-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 55.5 °C | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate](/img/structure/B1245295.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1245297.png)

![1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol](/img/structure/B1245299.png)

![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)

![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)

![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)

![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)